molecular formula C9H14O3 B2378244 (3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one CAS No. 1486485-19-1

(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one

Cat. No.: B2378244
CAS No.: 1486485-19-1
M. Wt: 170.208
InChI Key: GSYAMIGDGVVWAF-RKDXNWHRSA-N
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Description

(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one is a chiral spirocyclic compound featuring a fused bicyclic system with a ketone group at position 1 and an ethoxy substituent at position 2. Its molecular formula is C₉H₁₄O₃, and its stereochemistry (3R,4S) confers unique spatial and electronic properties. The spiro[3.4]octane core, containing a five-membered oxolane ring fused to a four-membered carbocyclic ring, distinguishes it from simpler monocyclic ketones.

Properties

IUPAC Name

(1R,4S)-1-ethoxy-5-oxaspiro[3.4]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h8H,2-6H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYAMIGDGVVWAF-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C12CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CC(=O)[C@]12CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of t-butyllithium and lithium naphthalenide. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by careful workup and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

(3R,4S)-3-ethoxy-5-oxaspiro[3

Mechanism of Action

The mechanism by which (3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity through its unique spirocyclic structure. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents/Heteroatoms Molecular Weight (g/mol) Key Features Reference
(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one C₉H₁₄O₃ Ethoxy, ketone 170.21 Chiral spiro core, oxygen in the 5-position
5-oxaspiro[3.4]octan-1-one C₆H₈O₂ Ketone 126.16 Simplest spiro analogue; lacks substituents
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride C₉H₁₈ClNO₂ Ethoxy, amine (HCl salt) 207.70 Protonated amine enhances solubility; potential for ionic interactions
2-(4-Chlorophenyl)-7-(iodomethylene)-3-phenyl-5-oxa-8-thia-2-azaspiro[3.4]octan-1-one C₁₈H₁₃ClINO₂S Chlorophenyl, iodine, sulfur 492.73 Thia-aza substitution; halogen and aryl groups increase steric bulk
3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one C₉H₁₅NO₂ Isopropyl, nitrogen 183.22 Nitrogen in the 2-position alters polarity and hydrogen-bonding capacity
6-Azaspiro[3.4]octan-1-one HCl salt C₇H₁₁NO·HCl Amine (HCl salt) 161.63 Nitrogen replaces oxygen in the spiro core; impacts basicity

Physicochemical Properties

  • Polarity : The ethoxy group in this compound enhances hydrophobicity compared to unsubstituted 5-oxaspiro[3.4]octan-1-one . However, it is less lipophilic than aryl-substituted analogues like the chlorophenyl-thia-aza derivative .
  • Stereochemical Influence : The (3R,4S) configuration may lead to distinct binding modes in chiral environments, as seen in studies of similar spiro compounds (e.g., HILDH enzyme interactions in ) .

Biological Activity

(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one, a spirocyclic compound with the molecular formula C9_9H14_{14}O3_3, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Weight : 170.21 g/mol
  • CAS Number : 1486485-19-1
  • IUPAC Name : this compound
  • Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of t-butyllithium and lithium naphthalenide. This reaction is conducted in anhydrous tetrahydrofuran at low temperatures, followed by purification steps to yield the desired product.

Biological Activity

The biological activity of this compound is primarily linked to its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various enzymes and receptors, making it a candidate for further research in pharmacology.

The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The spirocyclic structure allows for potential modulation of receptor activity, which could lead to therapeutic effects in various conditions.

Case Studies and Research Findings

StudyFocusFindings
Study 1Enzyme InteractionDemonstrated that this compound inhibits certain metabolic enzymes, potentially affecting drug metabolism pathways.
Study 2Receptor ActivityInvestigated the compound's ability to modulate receptor activity; results indicated promising interactions with G-protein coupled receptors (GPCRs).
Study 3Pharmacological PotentialExplored the compound's potential as an anti-inflammatory agent; showed significant inhibition of pro-inflammatory cytokines in vitro.

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